BAZ2-ICR

Overview

Description

BAZ2-ICR is a chemical probe specifically designed to target the bromodomains of BAZ2A and BAZ2B proteins. These proteins are part of the bromodomain adjacent zinc finger family, which are involved in chromatin remodeling and regulation of noncoding RNAs. This compound has been developed as a potent, selective, and cell-active inhibitor, making it a valuable tool for studying the biological functions of BAZ2A and BAZ2B .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAZ2-ICR involves the optimization of a weakly potent starting compound through structure-based design. A key feature of the inhibitors is an intramolecular aromatic stacking interaction that efficiently occupies the shallow bromodomain pockets . The synthetic route typically involves multiple steps, including the formation of the core structure and subsequent functionalization to enhance potency and selectivity.

Industrial Production Methods

. These suppliers likely follow standardized protocols for large-scale synthesis and purification to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

BAZ2-ICR primarily undergoes binding interactions with its target bromodomains rather than traditional chemical reactions like oxidation or reduction. The compound’s design focuses on its ability to selectively bind to the bromodomains of BAZ2A and BAZ2B, inhibiting their function .

Common Reagents and Conditions

The synthesis of this compound involves common organic reagents and conditions typical of medicinal chemistry, including the use of protecting groups, coupling reagents, and purification techniques such as chromatography .

Major Products Formed

The major product of interest is this compound itself, which is characterized by its high selectivity and potency against BAZ2A and BAZ2B bromodomains .

Scientific Research Applications

Introduction to BAZ2-ICR

This compound is a selective inhibitor targeting the bromodomains of BAZ2A and BAZ2B proteins, which are crucial in chromatin remodeling and regulation of noncoding RNAs. The compound is recognized for its high selectivity and potency, making it a valuable tool in scientific research, particularly in studies related to gene regulation and chromatin dynamics.

Chromatin Remodeling Studies

This compound serves as a chemical probe for studying the biological functions of BAZ2A and BAZ2B in chromatin remodeling. Its ability to selectively inhibit these bromodomains allows researchers to dissect their roles in various cellular processes, including transcriptional regulation and noncoding RNA modulation .

In Vivo Pharmacokinetics

Research has demonstrated that this compound exhibits favorable pharmacokinetic properties in mouse models. It shows high solubility (25 mM in D2O), significant bioavailability (70%), and moderate clearance rates, making it suitable for both oral and intravenous administration . These characteristics are critical for evaluating the compound's efficacy in vivo.

Regenerative Medicine

Recent studies have highlighted the role of BAZ2 inhibitors, including this compound, in tissue regeneration. Inhibitors have been shown to accelerate liver healing after injuries, suggesting potential therapeutic applications in regenerative medicine. Specifically, this compound has been linked to increased protein synthesis during tissue repair processes .

Functional Studies Using FRAP Assays

Fluorescence Recovery After Photobleaching (FRAP) assays have been utilized to investigate the dynamic interactions of BAZ2A with chromatin. This compound treatment has been shown to reduce recovery times in these assays, indicating its effectiveness in displacing BAZ2A from chromatin and confirming its inhibitory action within live cells .

Cancer Research

The selective inhibition of BAZ2 bromodomains by this compound presents opportunities for cancer research, particularly regarding how these proteins influence tumorigenesis through chromatin remodeling mechanisms. The compound's ability to modulate gene expression profiles can provide insights into cancer biology and potential therapeutic strategies .

Case Study 1: Liver Regeneration

In a study assessing liver regeneration post-injury, mice treated with this compound demonstrated accelerated healing compared to control groups. The study indicated that inhibition of BAZ2 proteins enhances regenerative responses by promoting cell proliferation and reducing necrosis following toxic exposures .

Case Study 2: Chromatin Dynamics

Another investigation utilized FRAP assays to explore the impact of this compound on chromatin dynamics in human osteosarcoma cells. Results indicated that treatment with the compound significantly altered recovery times, suggesting effective displacement of BAZ2A from chromatin and implicating its role in regulating gene expression during cellular stress responses .

Mechanism of Action

BAZ2-ICR exerts its effects by selectively binding to the bromodomains of BAZ2A and BAZ2B. This binding inhibits the interaction of these bromodomains with acetylated lysine residues on histone tails, thereby modulating gene transcription. The inhibition of BAZ2A and BAZ2B affects chromatin structure and the expression of noncoding RNAs, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

BET Inhibitors: Compounds like JQ1 and OTX015 target the bromodomains of the BET family (BRD2, BRD3, BRD4), which are involved in regulating gene transcription.

Uniqueness

BAZ2-ICR is unique in its high selectivity and potency for BAZ2A and BAZ2B bromodomains, with minimal off-target effects on other bromodomains . This specificity makes it an excellent tool for studying the distinct biological roles of BAZ2A and BAZ2B without affecting other bromodomain-containing proteins.

Biological Activity

BAZ2-ICR is a selective inhibitor targeting the bromodomains of BAZ2A and BAZ2B, which are proteins involved in chromatin remodeling and transcriptional regulation. This compound has gained attention due to its potential therapeutic applications in cancer and other diseases linked to epigenetic modifications.

This compound has the following chemical characteristics:

- Molecular Formula : CHN

- Molecular Weight : 357.41 g/mol

- IC50 Values :

- BAZ2A: 130 nM

- BAZ2B: 180 nM

- Kd Values :

- BAZ2A: 109 nM

- BAZ2B: 170 nM

The compound exhibits significant selectivity, showing a 10-15 fold preference for BAZ2 bromodomains over CECR2 and more than 100-fold selectivity against other bromodomains, indicating its potential for specific targeting in therapeutic contexts .

This compound functions by binding to the acetylated lysine binding pockets of the bromodomains within BAZ2A and BAZ2B. The binding is characterized by strong negative binding enthalpy, likely due to aromatic stacking interactions, which enhances its potency as an inhibitor .

Fluorescence Recovery After Photobleaching (FRAP) Assay

In vitro studies utilizing FRAP assays demonstrated that this compound effectively displaces BAZ2A from chromatin in live cells. Specifically, at a concentration of 1 μM , it significantly reduced the recovery time of GFP-tagged BAZ2A to levels comparable with a dominant negative mutant, confirming its inhibitory action on the protein's function within cellular environments .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in mouse models:

- Bioavailability : Approximately 70%

- Clearance : Moderate, around 50% of mouse liver blood flow

- Volume of Distribution : Adequate for effective therapeutic use

- Solubility : High solubility at 25 mM in DO

- Log D Value : 1.05, indicating favorable partitioning between lipophilic and aqueous phases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

In Vitro Studies :

- A study reported that this compound could displace bromodomains from chromatin, thereby altering gene expression profiles associated with cancer progression.

- It was shown to inhibit cell proliferation in cancer cell lines expressing high levels of BAZ2A/B.

- In Vivo Studies :

Summary Table of Biological Activity

| Property | Value |

|---|---|

| Molecular Weight | 357.41 g/mol |

| IC50 (BAZ2A) | 130 nM |

| IC50 (BAZ2B) | 180 nM |

| Kd (BAZ2A) | 109 nM |

| Kd (BAZ2B) | 170 nM |

| Bioavailability | 70% |

| Clearance | ~50% liver blood flow |

| Solubility | 25 mM in DO |

| Log D | 1.05 |

Q & A

Basic Research Questions

Q. How was BAZ2-ICR structurally optimized to target BAZ2A/B bromodomains?

this compound was developed through iterative structure-based design starting from a weakly active hit compound (1, IC50 = 51 μM for BAZ2A). X-ray crystallography revealed that the initial compound occupied the KAc-binding pocket via a hydrophobic phenyl group instead of mimicking acetylated lysine (KAc). Researchers introduced a 5-membered heterocyclic KAc mimetic (e.g., methylpyrazole in compound 13) to form hydrogen bonds with conserved residues (Asn1944) and water molecules, improving potency by 200-fold. π-stacking interactions between aromatic rings were optimized using Cresset’s XED force field analysis to enhance electronic complementarity and stabilize the bioactive conformation .

Q. What experimental techniques confirmed this compound’s conformational stability in solution?

Solution-phase conformational behavior was analyzed using NMR spectroscopy in DO. Compounds like 7 and 13 showed no evidence of adopting the bioactive π-stacked conformation in solution, indicating that conformational preorganization is not required for binding. Instead, potency improvements were attributed to enhanced hydrophobic interactions and reduced desolvation penalties upon binding, validated via isothermal titration calorimetry (ITC) .

Q. How does this compound’s pharmacokinetic profile support in vivo studies?

this compound exhibits high solubility (25 mM in DO), a log D of 1.05, and stability in mouse microsomes. Its permeability in CaCo-2 assays and 70% oral bioavailability in mice make it suitable for oral and intravenous administration. These properties were critical for in vivo validation of BAZ2A/B inhibition in disease models .

Advanced Research Questions

Q. What strategies ensured this compound’s selectivity over other bromodomains?

Specificity was assessed using thermal shift assays across 47 bromodomains. This compound showed ΔT values of 5.2°C (BAZ2A) and 3.8°C (BAZ2B), with negligible shifts (<2°C) for non-targets except CECR2 (K = 1.55 μM). Selectivity over BET bromodomains (>100-fold) was confirmed via AlphaScreen assays, where no inhibition was observed at 50 μM .

Q. How did intramolecular π-stacking interactions enhance this compound’s potency?

The π-stacking interaction between the nitrophenyl and triazole rings in compound 1 was optimized using electron-withdrawing substituents (e.g., nitro in compound 12) to strengthen electronic complementarity. Removing the triazole nitrogen (compound 8) abolished activity, while replacing it with pyrazole (compound 13) improved IC50 values to 130 nM (BAZ2A) and 180 nM (BAZ2B). This design minimized steric clashes and maximized hydrophobic contacts in the shallow BAZ2A/B binding pocket .

Q. How were contradictions in ligand binding modes resolved during optimization?

Crystal structures and NMR studies revealed discrepancies between solution and bound conformations. For example, compound 7’s crystal structure showed a π-stacked bioactive conformation, but NMR indicated no stacking in solution. Researchers prioritized substituents that stabilize the bound state (e.g., fluorine or nitro groups) rather than enforcing preorganization, leveraging entropy-enthalpy compensation observed in ITC data .

Q. How do researchers reconcile this compound’s divergent effects in cellular models?

this compound inhibits tumorsphere formation (IC = 0.83 μM in PC3 cells) but does not affect proliferation in heterogeneous cell populations. This suggests its role in targeting cancer stem-like cells (CSCs) rather than bulk tumor cells, consistent with BAZ2A’s function in maintaining CSC dedifferentiation. Such context-dependent activity underscores the need for tailored assays (e.g., FRAP for chromatin displacement, tumorsphere assays for CSC activity) .

Properties

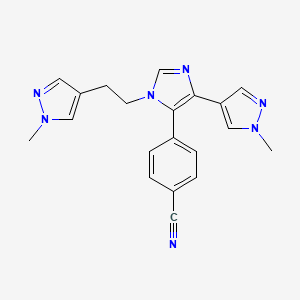

IUPAC Name |

4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZVGDGTWNQAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.